5-Brom-1-Cyclopropyl-1H-Imidazol

Übersicht

Beschreibung

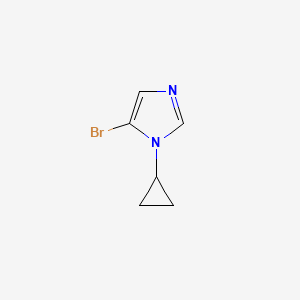

5-Bromo-1-cyclopropyl-1H-imidazole: is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-cyclopropyl-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Wirkmechanismus

Target of Action

5-Bromo-1-cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazole derivatives are known for their diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a brominated precursor in the presence of a base. The reaction conditions often include:

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: Elevated temperatures, typically around 80-120°C.

Catalysts: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of 5-Bromo-1-cyclopropyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions, leading to the formation of new cyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 5-azido-1-cyclopropyl-1H-imidazole or 5-thiocyanato-1-cyclopropyl-1H-imidazole.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Cyclopropyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.

5-Chloro-1-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

5-Bromo-1-methyl-1H-imidazole: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.

Uniqueness

5-Bromo-1-cyclopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Biologische Aktivität

5-Bromo-1-cyclopropyl-1H-imidazole is an intriguing compound within the imidazole derivative family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-1-cyclopropyl-1H-imidazole (C6H7BrN2) features a bromine atom at the fifth position of the imidazole ring and a cyclopropyl group attached to the first position. This unique structure contributes to its distinct reactivity and biological properties.

Imidazole derivatives, including 5-Bromo-1-cyclopropyl-1H-imidazole, are known to engage with various molecular targets, influencing multiple biochemical pathways. The biological activities associated with this compound include:

- Antibacterial Activity : Exhibits potent effects against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Demonstrates efficacy in inhibiting fungal growth.

- Antitumor Effects : Potentially acts against various cancer cell lines.

- Anti-inflammatory Activity : May reduce inflammation through modulation of immune responses.

Biological Activities

The following table summarizes the biological activities reported for 5-Bromo-1-cyclopropyl-1H-imidazole:

Antibacterial Studies

A study highlighted the antibacterial properties of 5-Bromo-1-cyclopropyl-1H-imidazole, demonstrating significant inhibition of Staphylococcus aureus and Escherichia coli in vitro. The compound was tested using standard disk diffusion methods, showing clear zones of inhibition at varying concentrations.

Antifungal Activity

Research conducted on the antifungal potential of this compound indicated that it effectively inhibited the growth of Candida albicans. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antifungal agent.

Antitumor Activity

In a series of in vitro assays, 5-Bromo-1-cyclopropyl-1H-imidazole exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Synthesis and Applications

5-Bromo-1-cyclopropyl-1H-imidazole serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for further functionalization, leading to derivatives with enhanced biological activities. It has been utilized in developing selective inhibitors for Bruton's tyrosine kinase (BTK), a target in cancer therapy.

Eigenschaften

IUPAC Name |

5-bromo-1-cyclopropylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZAZVJTMUAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.